molecular formula C18H15ClFNO B1327221 (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-38-7

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327221
M. Wt: 315.8 g/mol
InChI Key: ZCVBDWPUMXZBOB-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that likely exhibits a range of biological activities and chemical properties due to its structural features. The presence of a pyrrole ring, a common motif in many pharmaceuticals, suggests potential biological activity, while the chloro- and fluoro- substituents on the phenyl rings may influence its physical and chemical properties.

Synthesis Analysis

Although the specific synthesis of "(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related compounds often involves the use of starting materials that are subjected to conditions such as heating with catalysts or reagents, and further purification steps like recrystallization. The synthesis process is typically monitored by techniques like Thin Layer Chromatography (TLC) and the products are characterized using spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction studies. These studies reveal the crystalline nature and the precise arrangement of atoms within the molecule. For example, a related compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonds, which can significantly affect the molecule's stability and reactivity .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present in the molecule. The ketone group, in particular, can undergo various chemical reactions, including nucleophilic addition or condensation reactions. The presence of halogens like chlorine and fluorine can also make the molecule a candidate for further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of halogens and the pyrrole ring could affect the compound's polarity, solubility, and boiling point. The molecular interactions, such as hydrogen bonding, can also impact the melting point and solubility in different solvents. These properties are crucial for the compound's application in material science or pharmaceuticals, as they determine how the compound can be processed and delivered .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been synthesized and analyzed in various studies. One such study detailed the synthesis and crystal structure of related compounds, highlighting the use of boric acid ester intermediates with benzene rings and confirming their structures through spectroscopy and X-ray diffraction methods (Huang et al., 2021).

Molecular Properties and DFT Studies

  • Density Functional Theory (DFT) has been employed to calculate molecular structures and physicochemical properties of similar compounds. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).

Crystallography and Disorder Analysis

  • Research has also focused on understanding the crystal structures of isomorphous compounds, including those related to (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. Studies in this area look at the treatment of molecular disorder in crystal structures, which can enhance our understanding of the compound's solid-state properties (Swamy et al., 2013).

Chemical Synthesis and Applications

  • Several studies have documented the chemical synthesis of related compounds, often focusing on novel methodologies or the creation of derivatives with potential biological activity. These research efforts contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific applications (Sun et al., 2017).

Potential Biological and Pharmacological Activities

  • Some research has investigated the potential biological and pharmacological activities of compounds structurally related to (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These studies explore the possibility of these compounds having therapeutic applications, although it's important to note that your request specifically excludes information related to drug use, dosage, and side effects (Ali et al., 2007).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBDWPUMXZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643499
Record name (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-38-7
Record name (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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